molecular formula C7H4BrClF2 B3046624 2-Bromo-1-chloro-4-(difluoromethyl)benzene CAS No. 1261495-96-8

2-Bromo-1-chloro-4-(difluoromethyl)benzene

Cat. No.: B3046624
CAS No.: 1261495-96-8
M. Wt: 241.46
InChI Key: AUSXSEUWVKBNCN-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C₇H₄BrClF₂ and a molecular weight of 241.46 g/mol. The compound features a benzene ring substituted with bromine at position 2, chlorine at position 1, and a difluoromethyl (-CF₂H) group at position 4. This substitution pattern creates a unique electronic and steric profile, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.

The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more polarizable than a methyl (-CH₃) group, balancing lipophilicity and metabolic stability—a critical feature in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-4-(difluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the reaction of 1,2-bis(bromomethyl)benzene with chlorine gas and hydrogen fluoride in the presence of a catalyst. This reaction is carried out at high temperature and pressure in an autoclave.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalysts, aryl or vinyl boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.

Major Products:

    Substitution Reactions: Formation of substituted benzene derivatives.

    Coupling Reactions: Formation of biphenyl or polyphenyl compounds.

Scientific Research Applications

2-Bromo-1-chloro-4-(difluoromethyl)benzene has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and drug candidates.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogen and difluoromethyl groups. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Bromo-1-chloro-4-(difluoromethyl)benzene with structurally related halogenated benzene derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties Applications
This compound N/A C₇H₄BrClF₂ 241.46 2-Br, 1-Cl, 4-CF₂H Moderate logP (~2.5*), high stability Pharmaceutical intermediates
2-Bromo-4-chloro-1-(difluoromethyl)benzene 1261476-50-9 C₇H₄BrClF₂ 241.46 2-Br, 4-Cl, 1-CF₂H Positional isomer; similar logP Agrochemical research
1-Bromo-4-chlorobenzene 106-39-8 C₆H₄BrCl 191.46 1-Br, 4-Cl bp: 196°C, logP: ~2.8 Solvent, organic synthesis
2-Bromo-1-chloro-4-fluorobenzene 201849-15-2 C₆H₃BrClF 209.44 2-Br, 1-Cl, 4-F Lower lipophilicity (logP ~2.1) Electronics, fluorinated polymers
2-Bromo-1-chloro-4-(trifluoromethyl)benzene 35691-65-7 C₇H₃BrClF₃ 259.45 2-Br, 1-Cl, 4-CF₃ Higher logP (~3.1*), strong EWG High-performance materials

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWG) : The trifluoromethyl (-CF₃) group in 2-Bromo-1-chloro-4-(trifluoromethyl)benzene significantly increases electron withdrawal, enhancing stability but reducing reactivity in nucleophilic substitutions compared to the difluoromethyl (-CF₂H) variant .
    • Lipophilicity : Difluoromethyl substitution strikes a balance between lipophilicity (logP ~2.5) and solubility, making it preferable in drug candidates over more hydrophobic analogs like the trifluoromethyl derivative .

Biological Activity

2-Bromo-1-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H4BrClF2 and a molecular weight of 241.46 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure, which includes bromine, chlorine, and difluoromethyl groups. The biological activity of this compound is primarily linked to its potential applications in medicinal chemistry, particularly in antifungal treatments.

The presence of halogens in the structure of this compound enhances its reactivity and ability to interact with biological systems. The compound typically appears as a colorless liquid and is characterized by its high stability under standard conditions, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activity , particularly in the following areas:

  • Antifungal Properties : Preliminary studies suggest that this compound may inhibit certain fungal pathogens, making it a candidate for the development of antifungal agents .
  • Enzyme Inhibition : The halogenated structure may allow the compound to interact with specific enzymes, potentially leading to inhibition of metabolic pathways .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound's halogen atoms can facilitate the formation of reactive intermediates that interact with biological molecules, disrupting normal cellular processes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key characteristics and activities of related halogenated benzene derivatives:

Compound NameStructureAntifungal ActivityEnzyme Inhibition
This compoundC7H4BrClF2YesPotential
2-Chloro-4-fluorobenzeneC6H4ClFModerateYes
3-Bromo-5-fluorobenzaldehydeC7H4BrFLowNo

Properties

IUPAC Name

2-bromo-1-chloro-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXSEUWVKBNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719191
Record name 2-Bromo-1-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261495-96-8
Record name 2-Bromo-1-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-chloro-4-(difluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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